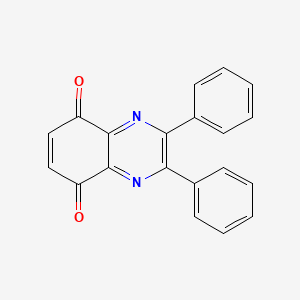

2,3-Diphenyl-5,8-quinoxalinedione

Description

Structure

3D Structure

Properties

CAS No. |

38674-89-4 |

|---|---|

Molecular Formula |

C20H12N2O2 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

2,3-diphenylquinoxaline-5,8-dione |

InChI |

InChI=1S/C20H12N2O2/c23-15-11-12-16(24)20-19(15)21-17(13-7-3-1-4-8-13)18(22-20)14-9-5-2-6-10-14/h1-12H |

InChI Key |

VNBZDYJWROOJRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=O)C=CC(=O)C3=N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Diphenyl 5,8 Quinoxalinedione and Its Derivatives

Classical Condensation Approaches to the Quinoxalinedione (B3055175) Core

Traditional methods for constructing the quinoxaline (B1680401) framework have long been established, primarily relying on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. These approaches, while effective, often necessitate stringent reaction conditions.

Synthesis via Condensation of o-Phenylenediamine (B120857) Derivatives with 1,2-Diketones

The most fundamental and widely employed method for synthesizing the 2,3-diphenylquinoxaline (B159395) core is the condensation reaction between an o-phenylenediamine derivative and a 1,2-diketone, such as benzil (B1666583). sapub.orgijiset.com This reaction, first reported by Korner and Hinsberg in 1884, forms the bedrock of quinoxaline chemistry. sapub.org The typical procedure involves reacting o-phenylenediamine with benzil in a suitable solvent, often under reflux conditions. ijiset.com

In a conventional laboratory setting, this synthesis can be achieved by dissolving benzil in warm rectified spirit and adding a solution of o-phenylenediamine in the same solvent. sigmaaldrich.com The mixture is then heated, typically on a boiling water bath, for about an hour to facilitate the condensation and subsequent cyclization. sigmaaldrich.com The crude product is often precipitated by the addition of water and then purified by recrystallization from a suitable solvent like ethanol (B145695). sigmaaldrich.comresearchgate.net This conventional heating method generally produces yields in the range of 75%. sigmaaldrich.com

Various catalysts and reaction media have been explored to improve the efficiency of this condensation. For instance, the reaction can be catalyzed by acids like p-toluenesulfonic acid or even a catalytic amount of hydrochloric acid in a solvent such as propan-1-ol. researchgate.net Other catalytic systems, including cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), have been shown to facilitate the reaction at room temperature in an aqueous medium, yielding the product in as little as 20 minutes with yields up to 98%. sapub.orgresearchgate.net The use of heterogeneous catalysts like alumina-supported heteropolyoxometalates has also been reported, allowing for high yields at room temperature with the advantage of easy catalyst recovery. researchgate.net

Table 1: Comparison of Catalysts in the Synthesis of 2,3-Diphenylquinoxaline

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | Rectified Spirit | Reflux | 1-1.5 h | 75 | sigmaaldrich.com |

| Cerium (IV) Ammonium Nitrate | Acetonitrile/Water | Room Temp. | 20 min | 98 | sapub.orgresearchgate.net |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene | Room Temp. | 2 h | 92 | researchgate.net |

| Oxalic Acid (Ultrasonic) | --- | --- | 10 min | 81 | semanticscholar.org |

| ZnCl₂ (Ultrasonic) | --- | --- | 15 min | 93 | semanticscholar.org |

Derivatization from 5,8-Quinoxalinedione Precursors

The synthesis of substituted 2,3-diphenylquinoxalines can also be achieved through the chemical modification of a pre-existing quinoxaline core. While direct arylation of an unsubstituted 5,8-quinoxalinedione to install the two phenyl groups is not a commonly cited route, functional group interconversion on a substituted quinoxaline scaffold is a viable strategy.

For example, a derivative such as 5-nitro-2,3-diphenylquinoxaline (B8640550) can be synthesized and subsequently modified. researchgate.net The nitro group can undergo catalytic hydrogenation to yield 5-amino-2,3-diphenylquinoxaline. researchgate.net This amino group serves as a versatile handle for further derivatization, allowing for the introduction of various substituents through nucleophilic substitution reactions with reagents like alkoxymethylene derivatives. researchgate.net These reactions can lead to the formation of more complex, fused heterocyclic systems, such as pyridoquinoxalines, after thermal cyclization. researchgate.net This step-wise approach allows for the construction of a library of derivatives starting from a common, functionalized 2,3-diphenylquinoxaline intermediate.

Synthetic Routes from 2,3-Dichloro-1,4-Naphthoquinone Derivatives

An alternative pathway to the quinoxaline-5,8-dione (B3348068) scaffold involves the use of 2,3-dichloro-1,4-naphthoquinone derivatives as starting materials. This versatile building block possesses multiple electrophilic sites, making it a valuable precursor for the synthesis of various heterocyclic compounds.

The synthesis of the quinoxaline ring can be achieved through a nucleophilic substitution reaction. Specifically, 2,3-dichloro-1,4-naphthoquinone can react with o-phenylenediamine. In this reaction, the amino groups of the diamine displace the chlorine atoms on the naphthoquinone ring, leading to the formation of the fused pyrazine (B50134) ring characteristic of the quinoxaline structure. This condensation reaction can lead to the formation of benzo[a]phenazine (B1654389) derivatives. To obtain the desired 2,3-diphenyl-5,8-quinoxalinedione, a substituted diamine, specifically 1,2-diamino-4,5-diphenylbenzene, would be required to react with a suitable quinone precursor. More commonly, derivatives are formed by reacting 2,3-dichloro-1,4-naphthoquinone with primary aliphatic or aromatic amines, which can lead to 1,2,3-trisubstituted-1,4-dihydrobenzo[g]quinoxaline-5,10-diones. The reactivity of the chlorine atoms allows for their substitution by various nucleophiles, providing a route to a wide array of N-substituted quinone derivatives.

Modern and Green Chemistry Synthetic Protocols for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Green chemistry principles have been applied to the synthesis of quinoxalines, leading to protocols that offer reduced reaction times, higher yields, and milder conditions.

Ultrasonic Irradiation-Assisted Synthesis

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions and often improving yields. sigmaaldrich.comsemanticscholar.org This technique has been successfully applied to the synthesis of 2,3-diphenylquinoxaline. The condensation of o-phenylenediamine and benzil can be carried out under ultrasonic irradiation, providing significant advantages over conventional heating methods. sigmaaldrich.com

Studies have shown that ultrasonic-assisted synthesis can dramatically reduce reaction times. For instance, while a conventional reflux method might take over an hour to achieve a 75% yield, sonication can produce a 97% yield in just 8 minutes. sigmaaldrich.com This method is often performed at room temperature, avoiding the need for heating and thus saving energy. semanticscholar.org The reaction can be performed without a catalyst or with simple catalysts like oxalic acid or zinc chloride, further enhancing its green credentials. sigmaaldrich.comsemanticscholar.org The use of ultrasound provides a more convenient and efficient pathway to quinoxaline derivatives, characterized by high yields, short reaction times, and mild conditions, all while minimizing pollution. sigmaaldrich.com

Table 2: Ultrasonic-Assisted Synthesis of 2,3-Diphenylquinoxaline

| Reactants | Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Benzil | None | 8 | 97 | sigmaaldrich.com |

| o-Phenylenediamine, Benzil | Oxalic Acid | 10 | 81 | semanticscholar.org |

| o-Phenylenediamine, Benzil | ZnCl₂ | 15 | 93 | semanticscholar.org |

| o-Phenylenediamine, Benzil | CoCl₂ | 20 | 70 | semanticscholar.org |

| o-Phenylenediamine, Benzil | Ni(OAc)₂ | 20 | 78 | semanticscholar.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is another key green chemistry technique that has revolutionized the synthesis of heterocyclic compounds, including quinoxalines. researchgate.net This method utilizes microwave energy to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes or even seconds. sigmaaldrich.com

The synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil has been efficiently carried out using microwave irradiation. sigmaaldrich.comresearchgate.net In one reported procedure, irradiating a mixture of the reactants in ethanol resulted in a 60% yield in just 55 seconds. sigmaaldrich.com Another study describes dissolving the reactants in ethanol and subjecting the mixture to microwave irradiation at 340 W for 10 minutes, followed by recrystallization. Microwave-assisted protocols often proceed in the absence of a solvent or use environmentally benign solvents like ethanol, and can be performed without a catalyst, which simplifies the work-up process and reduces waste. This approach is noted for being cleaner, safer, and providing excellent yields in a significantly shorter timeframe compared to conventional methods. sigmaaldrich.com

Table 3: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

| Reactants | Solvent | Power/Temp | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Benzil | Ethanol | --- | 55 s | 60 | sigmaaldrich.com |

| o-Phenylenediamine, Benzil | Ethanol | 340 W | 10 min | --- | |

| o-Phenylenediamine, Benzil | None (on acidic alumina) | --- | 3 min | 86 | --- |

| o-Phenylenediamine, Benzil | None (polar paste system) | --- | 3 min | 97 | --- |

Mechanochemical Approaches

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to drive chemical reactions, presents an alternative to conventional solvent-based methods. researchgate.net This approach is noted for being environmentally friendly, often reducing or eliminating the need for solvents. researchgate.net Simple mechanochemistry, using a mortar and pestle, has been applied to the synthesis of 2,3-diphenylquinoxaline, the precursor to the dione (B5365651). ijiset.com

These solvent-free or low-solvent techniques offer high yields in short reaction times under mild conditions, contributing to a reduction in chemical pollution. researchgate.net One reported method involves the simple grinding of reactants, which is highlighted as a convenient and efficient practical technique. researchgate.net Research has shown that these methods can produce 2,3-diphenylquinoxaline in yields ranging from 95.8-98.3% with reaction times of 10 to 17 minutes. ijiset.com The process is generally monitored by Thin Layer Chromatography (TLC) and the products are characterized by IR and NMR spectroscopy. researchgate.net The low cost and high efficiency associated with these methods make them attractive for the synthesis of quinoxaline derivatives. researchgate.net

Application of Green Solvents and Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives to create more environmentally benign and efficient processes. researchgate.net These methods focus on higher yields, shorter reaction times, and milder conditions while minimizing pollution. researchgate.netajrconline.org

Ultrasonic irradiation (sonochemistry) is a key technique in this area. ijiset.comresearchgate.net The synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil can be significantly accelerated using ultrasound, achieving a 97% yield in just 8 minutes. ijiset.com This is a notable improvement over conventional heating methods, which might offer a 75% yield after an hour of refluxing. ijiset.com Various catalysts have been studied under sonochemical conditions to optimize the reaction between benzene-1,2-diamine and benzil in ethanol.

An environmentally friendly and cost-effective method for synthesizing 2,3-diphenylquinoxaline involves using p-toluenesulfonic acid (p-TSA) as a catalyst in solvents like water or ethanol. researchgate.net The use of water as a solvent is particularly notable for its green credentials. Other green approaches include the use of recyclable catalysts such as TiO2-Pr-SO3H, which has been shown to produce the desired product in 95% yield within 10 minutes in ethanol. mdpi.com

| Catalyst (0.2 mmol) | Time (min) | Yield (%) |

|---|---|---|

| None | 25 | 22.2 |

| ZnCl₂ | 15 | 93 |

| CoCl₂ | 20 | 70 |

| Ni(OAc)₂ | 20 | 78 |

| Oxalic acid | 10 | 81 |

| Mn(OAc)₂ | 15 | 68 |

Targeted Functionalization and Derivatization Strategies of this compound

Targeted functionalization allows for the fine-tuning of the electronic and physical properties of the 2,3-diphenylquinoxaline core. These strategies are crucial for developing materials with specific characteristics for various advanced applications.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the quinoxaline scaffold can be systematically modified by introducing electron-donating (EDGs) or electron-withdrawing groups (EWGs). This approach is fundamental in creating donor-acceptor (D-A) type molecules.

Electron-Donating Groups:

Amines: Amine derivatives, acting as electron donors, can be introduced via reactions like the Buchwald-Hartwig amination. rsc.org This creates bipolar, donor-acceptor-donor (D-A-D) based quinoxaline derivatives. rsc.org The linkage of different amines to the quinoxaline core helps to tune electrochemical properties, leading to lower band gaps. rsc.org Another route to introduce an amine group is through the catalytic hydrogenation of a nitro-substituted precursor. researchgate.net

Thiophene (B33073) and Ethylenedioxythiophene: These sulfur-containing heterocycles are effective electron donors. researchgate.net They can be attached to the quinoxaline core to achieve more positive HOMO energy levels, which is desirable for certain electronic applications. researchgate.net

Electron-Withdrawing Groups:

Nitro Group: The nitro group is a classic electron-withdrawing substituent. The synthesis of 5-nitro-2,3-diphenylquinoxaline serves as a key step for further derivatization. researchgate.net

Cyanoacrylic Acid: This group acts as both an electron acceptor and an anchoring group for substrates. researchgate.net It can be introduced to extend the molecule's conjugation. researchgate.net

Sulfonamides: The sulfonamide moiety is of significant interest in medicinal chemistry. researchgate.net Substitution with a para-electron withdrawing group on the benzene (B151609) sulfonamide moiety has been found to be more favorable for certain biological activities than an electron-donating group. nih.gov

Structure-activity relationship (SAR) studies have shown that for some biological applications, methylquinoxaline benzene sulfonamide derivatives (IXa,b) are more potent than their chloroquinoxaline counterparts (XVIIIa,b). nih.gov Within this series, substitution with a para-EWG (IXb) was more favorable than a para-EDG (IXa). nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation Reactions (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and functionalizing the quinoxaline skeleton. The Stille and Suzuki reactions are prominent examples used to attach various aryl or heteroaryl groups.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. It has been used to synthesize quinoxaline derivatives with various substituents. For instance, 2-Amino-bromopyridine can be reacted with 1-Isopropylpyrazole-5-boronic acid pinacol (B44631) ester in a Suzuki coupling to form a key intermediate for further synthesis. nih.gov In some cases, the Suzuki reaction has shown higher yields than the Stille coupling, such as in the reaction with 4-bromoanisole (B123540) which gave a 95% yield compared to 90% for the Stille reaction. nih.gov

Stille Coupling: This reaction pairs an organotin compound with an organohalide. It has been employed to connect electron-donating units like 2-(tributylstannyl)ethylenodioxythiophene to the quinoxaline core. researchgate.net The Stille reaction can be more effective in certain cases, particularly with sterically hindered substrates. For example, the coupling of 1-bromo-2-isopropylbenzene (B1265715) resulted in a significantly higher yield of 86% with Stille coupling compared to 60% with Suzuki coupling. nih.gov

Both methods have been used to create complex D–A–D–A molecules by linking moieties like thiophene to a di-halogenated 2,3-diphenylquinoxaline precursor. researchgate.net The choice between Stille and Suzuki often depends on the specific substrates, desired yield, and tolerance of functional groups. nih.gov

| Aromatic Electrophile | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |

|---|---|---|

| 4-Bromoanisole (electron-rich) | 90 | 95 |

| 1-Bromo-4-nitrobenzene (electron-deficient) | 89 | 80 |

| 1-Bromo-2-isopropylbenzene (sterically hindered) | 86 | 60 |

Knoevenagel Condensation for Extended Conjugation Systems

The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene (B1212753) compound and a carbonyl group, typically an aldehyde or ketone. This reaction is a valuable strategy for extending π-conjugated systems in quinoxaline derivatives, which is important for tuning their optical and electronic properties.

The reaction can be used to introduce groups like cyanoacrylic acid onto a functionalized quinoxaline core. researchgate.net For example, a formylated quinoxaline derivative can undergo a Knoevenagel condensation with cyanoacetic acid in the presence of piperidine (B6355638) as a catalyst. researchgate.net This extends the conjugation length of the molecule, which can facilitate more efficient charge transfer from the ground state to the excited state. researchgate.net

Mechanochemical methods have also been applied to Knoevenagel condensations, using ball milling to drive the reaction between aldehydes and malononitrile (B47326) with a base catalyst like piperidine. beilstein-journals.org This approach highlights the versatility of the condensation under various reaction conditions, including solvent-free environments. beilstein-journals.org

Sulfonylation of 2,3-Diphenylquinoxaline Derivatives

Sulfonylation is a key derivatization strategy, involving the introduction of a sulfonyl group (-SO₂-), often as a sulfonyl chloride, which can then be converted into other functional groups like sulfonamides or sulfonates.

The process typically begins with the synthesis of 2,3-diphenylquinoxaline-7-sulfonyl chloride. jddtonline.info This is achieved by treating 2,3-diphenylquinoxaline with chlorosulfonic acid under cold conditions. jddtonline.inforesearchgate.net The resulting sulfonyl chloride is a versatile intermediate. jddtonline.info

Synthesis of Sulfonates: The sulfonyl chloride derivative can be reacted with phenolic compounds, such as resorcinol (B1680541) or 3-hydroxybenzaldehyde, in the presence of pyridine (B92270) to form the corresponding sulfonate esters. jddtonline.info For example, reacting the sulfonyl chloride with resorcinol on a water bath for one hour yields 2-hydroxyphenyl-2,3-diphenylquinoxaline-7-sulphonate. jddtonline.info

Synthesis of Sulfonamides: Reacting 2,3-diphenylquinoxaline-6-sulfonyl chloride with ammonia (B1221849) solution yields the parent 2,3-diphenylquinoxaline-6-sulfonamide. ijidd.com Other primary or secondary amines can be used to obtain N-substituted sulfonamides. ijidd.com

Reaction Mechanisms and Chemical Transformations of 2,3 Diphenyl 5,8 Quinoxalinedione

Nucleophilic Substitution Reactions on the Quinoxalinedione (B3055175) Framework

Nucleophilic substitution reactions are fundamental in modifying the quinoxalinedione scaffold. For instance, the synthesis of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloroquinoxaline-5,8-diones demonstrates the susceptibility of the quinoxaline-5,8-dione (B3348068) system to nucleophilic attack. sapub.org These reactions are crucial for introducing diverse functional groups, which can significantly alter the molecule's biological properties.

The process often begins with the creation of an amino derivative from a nitro precursor through catalytic hydrogenation. This amino group can then react with various electrophiles. For example, 5-amino-2,3-diphenylquinoxaline can undergo nucleophilic substitution with alkoxymethylene derivatives. researchgate.net

Cyclization and Annulation Reactions Leading to Fused Quinoxalinedione Systems

Cyclization and annulation reactions are pivotal in expanding the heterocyclic framework of 2,3-diphenyl-5,8-quinoxalinedione, leading to the formation of more complex, fused systems. These reactions often proceed via intramolecular processes, yielding polycyclic structures with distinct chemical and physical properties.

The synthesis of pyrazino[2,3-g]quinoxalinedione derivatives can be achieved through the condensation of a diaminoquinoxaline with a diketone. For instance, reacting 6,7-dichloro-5,8-quinoxalinedione with a suitable diamine can lead to the formation of 5,10-pyrazino[2,3-g]quinoxalinediones. researchgate.net These fused systems are of interest due to their potential as blue and green fluorescent materials with electron-accepting properties. clockss.org The optical and electronic characteristics of these derivatives can be fine-tuned by the choice of fused heterocycles. clockss.org

The general synthetic approach involves the condensation of an o-diamine with an α-dicarbonyl compound. Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for preparing such derivatives in good yields and with short reaction times. nih.gov

Table 1: Synthesis of Quinoxaline (B1680401) Derivatives

| Reactants | Product | Method | Reference |

|---|---|---|---|

| 5-substituted o-phenylenediamine (B120857), Benzil (B1666583) | 6-substituted 2,3-diphenylquinoxaline (B159395) | Conventional heating in MeOH | researchgate.net |

| o-phenylenediamine, Benzil | 2,3-diphenylquinoxaline | Ultrasonic irradiation | ijiset.com |

The synthesis of pyrido[2,3-f]quinoxaline (B14061820) derivatives often involves the thermal cyclization of (quinoxalinoamino)methylene compounds, which are formed from the reaction of an aminoquinoxaline with alkoxymethylene derivatives. researchgate.net This Gould-Jacobs type reaction is a key step in constructing the angularly annelated pyrido[2,3-f]quinoxaline system. researchgate.net

The process can start with the catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline (B8640550) to the corresponding amine. researchgate.net This amine then serves as a precursor for nucleophilic substitution and subsequent thermal cyclization to yield the desired tricyclic pyridoquinoxaline. researchgate.net Further transformations, such as hydrolysis, decarboxylation, chlorination, and reductive dehalogenation, can be employed to modify the resulting structure and produce the parent heterocycle. researchgate.net

Electrochemical Reduction Mechanisms and Radical Anion Formation

The electrochemical behavior of quinoxaline derivatives is of significant interest for understanding their redox properties and potential applications in materials science and biology. The reduction of the quinoxalinedione core often proceeds through the formation of radical anions.

The electrochemical reduction of quinoxalines in an aprotic medium typically involves a one-electron transfer to form a radical anion. abechem.com The stability and subsequent reactions of this radical anion depend on the molecular structure and the reaction conditions. The presence of electron-withdrawing groups on the quinoxaline ring can facilitate the reduction process.

Studies on related systems, such as diphenyl sulfones, have shown that intramolecular dimer radical anions can form, where the excess charge is delocalized over two phenyl rings. nih.gov This phenomenon is influenced by the inductive effect of the substituent groups and conjugation within the molecule. nih.gov The electrochemical reduction of some quinoxaline derivatives has been shown to be more complex, with irreversible initial reduction peaks followed by reversible steps. researchgate.net

EPR spectroscopy, combined with electrochemical generation, has been used to confirm the formation of radical anions during the electroreduction of quinoxaline derivatives. abechem.com

Oxidative Transformations of the Quinoxalinedione Core

While reduction pathways are well-explored, oxidative transformations of the quinoxaline core are also significant. The quinoxaline ring itself is part of various antibiotics that are known to inhibit the growth of Gram-positive bacteria. nih.gov The synthesis of quinoxaline 1,4-di-N-oxides, for example, involves the oxidation of the nitrogen atoms in the pyrazine (B50134) ring. researchgate.net These N-oxides can exhibit enhanced biological activity.

Oxidative transformations can also be mediated by various reagents. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to promote benzylic functionalization of related heterocyclic systems through hydride abstraction. mdpi.com While specific examples for this compound are not detailed in the provided context, the general principles of oxidizing heterocyclic compounds suggest that the phenyl substituents and the quinoxaline core could be susceptible to various oxidative reactions, leading to further functionalization or degradation of the molecule.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-Nitro-2,3-diphenylquinoxaline |

| 5-Amino-2,3-diphenylquinoxaline |

| Pyrazino[2,3-g]quinoxalinedione |

| Pyrido[2,3-f]quinoxaline |

| 6-Arylamino-2,3-bis(pyridin-2-yl)-7-chloroquinoxaline-5,8-dione |

| 6,7-Dichloro-5,8-quinoxalinedione |

| 5,10-Pyrazino[2,3-g]quinoxalinediones |

| (Quinoxalinoamino)methylene |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |

| Quinoxaline 1,4-di-N-oxide |

| Benzil |

| o-Phenylenediamine |

| 2,2'-Pyridil |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Diphenyl 5,8 Quinoxalinedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

A thorough search for dedicated NMR studies on 2,3-Diphenyl-5,8-quinoxalinedione yielded no specific experimental data.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No peer-reviewed publications or spectral databases containing the ¹H NMR spectrum specifically for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, detailed ¹³C NMR data for this compound are absent from the available scientific literature.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Specific IR spectra for this compound are not available. It would be anticipated that the IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the dione (B5365651) functionality, typically in the region of 1650-1800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

While UV-Vis data for many quinoxaline (B1680401) derivatives exist, a dedicated spectrum for this compound is not documented. The electronic transitions and absorption maxima would be influenced by the extended conjugation and the presence of the carbonyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No specific mass spectrometry data, including molecular weight confirmation and fragmentation patterns for this compound, could be found in the reviewed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of molecules or molecular fragments with one or more unpaired electrons, known as radical species. While direct EPR studies on this compound are not extensively reported in the public domain, the principles of the technique and studies on analogous quinoxaline quinones and related dione structures provide a strong basis for understanding its application to this compound.

The generation of a radical intermediate from this compound, typically a semiquinone radical anion, is a prerequisite for EPR analysis. This can be achieved through various methods, including electrochemical reduction or photochemical excitation. The electrochemical reduction of quinoxaline quinones has been shown to proceed via a one-electron transfer to form a radical anion. rsc.orgabechem.comabechem.com This process is reversible and allows for the in-situ generation of the paramagnetic species within the EPR spectrometer's resonant cavity.

Once formed, the semiquinone radical anion of this compound would be subjected to a magnetic field and microwave radiation. The absorption of microwaves at a specific magnetic field strength provides a characteristic EPR spectrum. The key parameters obtained from this spectrum are the g-factor and hyperfine coupling constants (hfs).

The g-factor for organic radicals is typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide subtle information about the electronic environment of the unpaired electron, including spin-orbit coupling contributions from heteroatoms like nitrogen.

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H and ¹⁴N. The resulting splitting pattern in the EPR spectrum is highly informative. For the radical anion of this compound, the unpaired electron is expected to be delocalized across the quinoxalinedione (B3055175) ring system. This delocalization would lead to hyperfine couplings with the nitrogen nuclei of the quinoxaline core and with the protons on the aromatic rings. The magnitude of the coupling constants is directly proportional to the spin density at that particular nucleus, thus providing a detailed map of the unpaired electron's distribution within the molecule.

Studies on related quinoxaline derivatives have demonstrated the use of EPR in conjunction with computational methods, such as Density Functional Theory (DFT), to assign the observed hyperfine couplings and to predict the spin density distribution. abechem.comabechem.com For instance, in the radical anion of this compound, it is anticipated that significant spin density would reside on the nitrogen atoms and the carbonyl carbons, with some delocalization onto the fused benzene (B151609) ring and the phenyl substituents. The analysis of the hyperfine structure would reveal the extent of this delocalization.

Furthermore, EPR spin trapping techniques could be employed to detect short-lived radical intermediates that may be formed during photochemical reactions of this compound. mdpi.com In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be readily detected by EPR.

| Parameter | Information Provided | Expected Observations for this compound Radical Anion |

| g-factor | Electronic environment of the unpaired electron. | Close to 2.0023, with slight deviations due to nitrogen atoms. |

| Hyperfine Coupling | Distribution of the unpaired electron spin density over the molecule. | Splitting from ¹⁴N nuclei in the quinoxaline ring and ¹H nuclei on the aromatic rings. |

X-ray Crystallography for Precise Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, the crystallographic data of the parent compound, 2,3-diphenylquinoxaline (B159395), and other quinoxaline derivatives offer valuable insights into the expected structural features. nih.govresearchgate.net

The core of the this compound molecule consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine (B50134) ring. This heterocyclic framework is expected to be largely planar. The dione functionality, with two carbonyl groups at positions 5 and 8, will influence the electronic properties and intermolecular interactions.

The crystal packing, or the arrangement of molecules relative to one another in the crystal, would also be revealed. This includes identifying any intermolecular interactions such as π-π stacking between the aromatic rings or hydrogen bonding if co-crystallized with solvent molecules. These interactions play a significant role in determining the physical properties of the solid material.

| Structural Feature | Description | Expected for this compound |

| Quinoxaline Core | Fused benzene and pyrazine rings. | Largely planar heterocyclic system. |

| Phenyl Substituents | Two phenyl groups at C2 and C3. | Twisted out of the plane of the quinoxaline ring due to steric hindrance. |

| Carbonyl Groups | At C5 and C8 of the quinoxaline ring. | Expected C=O bond lengths around 1.22 Å. |

| Crystal Packing | Arrangement of molecules in the crystal lattice. | Potential for π-π stacking interactions between aromatic rings. |

Future Research Directions and Emerging Paradigms for 2,3 Diphenyl 5,8 Quinoxalinedione

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing 2,3-diphenylquinoxaline (B159395) and its derivatives is a key area of ongoing research. Traditional methods are being replaced by greener approaches that offer high yields, shorter reaction times, and milder conditions.

One promising technique is the use of sonication, a green chemistry approach that utilizes ultrasonic waves to drive chemical reactions. researchgate.net Research has shown that the condensation of o-phenylenediamine (B120857) and benzil (B1666583), the precursors to 2,3-diphenylquinoxaline, can be achieved with high efficiency using this method. researchgate.netresearchgate.net Different catalysts, including oxalic acid, have been explored to optimize this process, with studies indicating that organic catalysts can provide better results than inorganic ones. researchgate.net

In addition to sonication, other sustainable practices include the use of water or ethanol (B145695) as solvents and the application of catalysts like p-toluenesulfonic acid (p-TSA). researchgate.net These methods align with the principles of green chemistry by reducing pollution and improving safety. researchgate.net The ease of synthesis, work-up, and isolation of products using these techniques makes them advantageous for future development. nih.gov Further research into catalyst-free and solvent-free microwave-assisted synthesis also presents a viable path for creating quinoxaline (B1680401) derivatives with good yields and reduced environmental impact. nih.gov

Exploration of Advanced Photonic and Non-Linear Optical Applications

Quinoxaline derivatives are being investigated for their potential in advanced photonic and non-linear optical (NLO) applications due to their unique electronic and optical properties. These properties are crucial for the development of organic semiconductors and materials for optical devices. researchgate.netnih.gov

The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in some 2,3-diphenylquinoxaline derivatives suggests they possess good semiconducting properties and could function as bipolar materials. researchgate.net Theoretical studies have shown that these compounds can exhibit good absorption in the visible light spectrum (380–550 nm), a desirable characteristic for organic solar cells. researchgate.net The introduction of different functional groups can further tune these optical properties.

The non-linear optical properties of similar organic compounds are also of significant interest. nih.govrsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), can predict properties like dipole moment, polarizability, and hyperpolarizability, which are essential for NLO applications. nih.gov The investigation of these properties in 2,3-diphenyl-5,8-quinoxalinedione and its derivatives could lead to the development of new materials for advanced photonic technologies.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

A promising area of materials science is the creation of hybrid organic-inorganic materials, which combine the advantageous properties of both components. chalcogen.rorsc.orgnih.gov The integration of this compound into such hybrid systems could lead to materials with enhanced performance for a variety of applications, including solar cells and photocatalysis. chalcogen.ronih.gov

These hybrid materials can be constructed using polyoxometalates and transition metal complexes with organic ligands. nih.govnih.gov The resulting structures can range from discrete 0D assemblies to complex 3D frameworks. rsc.orgnih.gov The incorporation of organic components like quinoxaline derivatives can influence the electronic and optical properties of the final material.

For instance, in the context of solar cells, hybrid nanocomposites of conducting polymers and semiconductor nanoparticles are being explored. chalcogen.ro The interaction between the organic and inorganic components can lead to changes in the material's absorption spectrum and energy gap. chalcogen.ro Research into hybrid materials incorporating this compound could unlock new possibilities for creating efficient optoelectronic devices.

Computational-Driven Design and Prediction for Tailored Material Properties

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for the design and prediction of material properties. researchgate.netnih.gov These theoretical studies provide valuable insights into the molecular and electronic structure, reactivity, and potential applications of novel compounds before their synthesis. nih.gov

For this compound and its derivatives, computational studies can be employed to predict their electronic and optical properties, such as HOMO-LUMO energy gaps, which are indicative of their potential as organic semiconductors. researchgate.netmdpi.com Molecular docking simulations can also be used to investigate the interaction of these compounds with biological targets. nih.gov

Furthermore, DFT calculations can help in understanding the structure-property relationships of these molecules. By systematically modifying the chemical structure in silico, researchers can tailor the properties of the material for specific applications, such as tuning the absorption spectrum for use in solar cells or optimizing the non-linear optical response. researchgate.netnih.gov This computational-driven approach accelerates the discovery and development of new materials with desired functionalities.

Supramolecular Assembly and Self-Organizing Architectures based on this compound

The ability of molecules to self-assemble into well-defined supramolecular structures is a powerful strategy for creating functional materials. The study of supramolecular assembly based on this compound could lead to the development of novel architectures with unique properties and applications.

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in directing the self-assembly process. mdpi.com By strategically designing the molecular structure of the quinoxaline derivatives, it is possible to control their organization in the solid state. For example, the introduction of specific functional groups can promote the formation of desired supramolecular motifs. mdpi.com

The resulting self-organizing architectures can exhibit interesting properties that are not present in the individual molecules. For instance, the arrangement of molecules in the crystal lattice can influence their optical and electronic properties. The exploration of the supramolecular chemistry of this compound and its derivatives opens up opportunities for the bottom-up fabrication of new materials with tailored functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2,3-diphenyl-5,8-quinoxalinedione, and how can purity be ensured?

- Methodology : The compound can be synthesized via chloroxidation of precursor amines or through multi-step reactions involving substituted quinoxaline derivatives. For example, analogous quinoxalinediones (e.g., 6,7-dichloro-5,8-quinoxalinedione) are synthesized via chloroxidation of sulfuric acid salts of aminoquinoxalinols, yielding intermediates that undergo further functionalization .

- Purity Validation : Use GC-MS to identify major peaks (e.g., RT 16.04 minutes for shared intermediates) and confirm structural integrity via NMR (¹H/¹³C) and HRMS . Column chromatography (silica gel, gradient elution) is critical for isolating pure fractions, as demonstrated in similar quinoxaline derivative syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- GC-MS : Identifies volatile derivatives (e.g., trimethylsilyl esters) and detects contaminants. For example, peaks at RT 28.55 min correspond to substituted quinoxalinediones in ethyl acetate extracts .

- NMR/HRMS : ¹H NMR resolves phenyl proton environments (δ 7.2–8.1 ppm for aromatic protons), while HRMS confirms molecular weight (e.g., 279.293 g/mol for analogous derivatives) .

- IR Spectroscopy : Validates carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-H bonds .

Q. How does the electronic structure of this compound influence its reactivity?

- Analysis : The quinoxalinedione core acts as an electron-deficient system due to two ketone groups, enabling charge-transfer interactions. Substituents (e.g., phenyl groups) modulate HOMO/LUMO levels, as seen in photovoltaic studies where fluorinated quinoxaline derivatives increased open-circuit voltage (Voc) by 0.22 V . Computational tools (e.g., QSPR, DFT) can predict redox potentials and guide functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic or spectroscopic data during characterization?

- Case Study : GC-MS peaks at RT 16.04 min in both untreated and treated wastewater samples were attributed to shared contaminants (e.g., 4-Bromo-5-methyl-2-phenylthiazole), highlighting the need for cross-validation with NMR .

- Methodology : Apply iterative data triangulation:

Replicate experiments to rule out procedural errors.

Use high-resolution techniques (e.g., HRMS) to distinguish isobaric compounds.

Compare retention indices with literature databases .

- Framework : Adopt qualitative research principles (e.g., iterative data collection/analysis) to identify systematic vs. random errors .

Q. What strategies optimize the synthetic yield of this compound derivatives?

- Challenges : Early synthetic routes for analogous compounds (e.g., 6,7-dichloro-5,8-quinoxalinedione) had low yields (1.1%) due to side reactions .

- Solutions :

- Catalyst Optimization : Use palladium catalysts for cross-coupling reactions, improving yields to >75% in arylations .

- Temperature Control : Maintain reactions at 60–80°C to suppress decomposition .

- Protecting Groups : Introduce trimethylsilyl groups to stabilize intermediates during functionalization .

Q. How do structural modifications of this compound impact its application in photovoltaic devices?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.